3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- Position 2: A methylsulfanyl (SCH₃) group, contributing to electron-withdrawing effects and metabolic stability.
- Position 4: A ketone oxygen, critical for hydrogen bonding and molecular recognition.
This scaffold is of interest in medicinal chemistry due to its structural similarity to purine analogs, enabling interactions with kinases and other enzymes.
Properties
IUPAC Name |
3-benzyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-18-14-15-11-7-8-19-12(11)13(17)16(14)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYDDUBCPKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4-one core. One common approach is to start with a suitable thieno[3,2-d]pyrimidinone precursor, which undergoes a series of reactions to introduce the benzyl and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity that could be explored for potential therapeutic uses.
Medicine: : Its unique structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it might interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares substituents, molecular formulas, and key properties of the target compound with its analogs:
Crystallographic and Computational Studies
- Structural elucidation of related compounds (e.g., 3-phenyl analogs) relies on X-ray crystallography processed via SHELX software, confirming planar thienopyrimidinone cores and substituent orientations .
- Molecular docking studies suggest the methylsulfanyl group in the target compound occupies a subpocket in TNKS, but optimization (e.g., larger substituents) improves affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
